molecular formula C10H7BrClN B1282374 8-(Bromomethyl)-5-chloroquinoline CAS No. 88474-19-5

8-(Bromomethyl)-5-chloroquinoline

Cat. No.: B1282374
CAS No.: 88474-19-5
M. Wt: 256.52 g/mol
InChI Key: HZXCAZDTKZDBLK-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-5-chloroquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-5-chloroquinoline typically involves the bromination of 5-chloroquinoline. One common method is the reaction of 5-chloroquinoline with N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-5-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Bromomethyl)-5-chloroquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-5-chloroquinoline involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their function. This interaction can inhibit the growth of microorganisms or cancer cells by disrupting essential biological processes .

Comparison with Similar Compounds

Uniqueness: 8-(Bromomethyl)-5-chloroquinoline is unique due to the presence of both bromomethyl and chloro groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

8-(bromomethyl)-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCAZDTKZDBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522381
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-19-5
Record name 8-(Bromomethyl)-5-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88474-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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